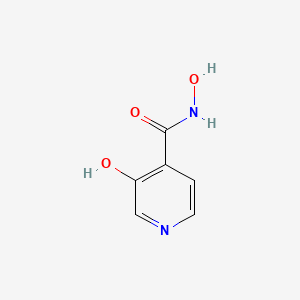

N,3-dihydroxyisonicotinamide

Vue d'ensemble

Description

N,3-dihydroxyisonicotinamide is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N,3-Dihydroxyisonicotinamide is a derivative of niacin, also known as vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes act as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

This compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, where they act as electron donors or acceptors . The compound’s interaction with these targets leads to changes in the metabolic processes within the cell .

Biochemical Pathways

This compound affects several biochemical pathways. As a precursor to the nicotinamide coenzymes, it plays a role in the metabolism of cells . These coenzymes are involved in redox reactions, which are essential for the functioning of various metabolic pathways .

Pharmacokinetics

Niacin is known to be water-soluble and is absorbed in the gastrointestinal tract . It is distributed throughout the body, metabolized in the liver, and excreted through the kidneys

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor to the nicotinamide coenzymes . By contributing to the pool of these coenzymes, this compound supports various metabolic processes within the cell . This includes redox reactions, which are crucial for energy production and other metabolic functions .

Activité Biologique

N,3-dihydroxyisonicotinamide (DHINA) is a derivative of nicotinamide, which has garnered attention for its various biological activities. This article explores the compound's effects on cellular processes, particularly in the context of skin health, inflammation, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxyl group at the 3-position of the isonicotinamide structure. This modification enhances its solubility and bioavailability compared to other nicotinamide derivatives. The compound exhibits several beneficial properties:

- Antioxidant Activity : DHINA has demonstrated significant antioxidant capabilities, which help combat oxidative stress in cells.

- Anti-inflammatory Effects : It can modulate inflammatory pathways, potentially reducing chronic inflammation.

- Collagen Synthesis Stimulation : Like other niacin derivatives, DHINA promotes collagen synthesis, essential for skin elasticity and repair.

1. Collagen Stimulation

Research has shown that DHINA stimulates the expression of collagen types I, III, and V in dermal fibroblasts. A study indicated that this stimulation occurs through transcriptional activation mechanisms, enhancing skin structure and resilience against aging .

| Collagen Type | Effect of DHINA | Mechanism |

|---|---|---|

| Type I | Increased expression | Transcriptional activation |

| Type III | Increased expression | Transcriptional activation |

| Type V | Increased expression | Transcriptional activation |

2. Heat Shock Proteins (HSPs)

DHINA also influences the expression of heat shock proteins (HSPs), which play critical roles in cellular stress responses. Specifically, it enhances the levels of HSP-27, HSP-47, HSP-70, and HSP-90 in fibroblasts exposed to UV radiation. This protective mechanism is vital in preventing cellular damage caused by environmental stressors .

3. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting key inflammatory mediators such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α. These actions suggest potential applications in treating inflammatory skin conditions such as acne or rosacea .

Case Studies

Several case studies have highlighted the therapeutic potential of DHINA in clinical settings:

- Case Study 1 : A clinical trial involving patients with photoaged skin showed significant improvements in skin texture and elasticity after a regimen including DHINA over 12 weeks. Patients reported reduced fine lines and improved hydration levels.

- Case Study 2 : In a study focusing on wound healing, participants treated with a DHINA-enriched formulation exhibited faster wound closure rates compared to control groups. Histological analyses confirmed increased collagen deposition at the wound site.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

Applications De Recherche Scientifique

Diabetes Management

Recent studies have highlighted the protective effects of derivatives of isonicotinamide, including N,3-dihydroxyisonicotinamide, against β-cell damage in diabetes. In particular, research indicates that these compounds can prevent hyperglycemia and apoptosis in pancreatic β-cells induced by streptozotocin (STZ), a common model for inducing diabetes in laboratory animals.

- Mechanism of Action : The protective effects are attributed to the reduction of apoptosis in β-cells and the restoration of insulin content. This compound has been shown to significantly increase the insulin-positive area in the pancreas compared to control groups treated with STZ alone .

- Case Study : In a study involving mice treated with high doses of STZ followed by a high-fat diet, administration of this compound resulted in improved insulin secretion and reduced blood glucose levels. This suggests its potential as a therapeutic agent for preventing diabetes-related complications .

Neuroprotection

This compound exhibits neuroprotective properties that may be beneficial in treating neurodegenerative diseases. Its ability to modulate pathways involved in neuronal survival makes it a candidate for further investigation.

- Research Findings : Studies have shown that nicotinamide derivatives can inhibit neurotoxic effects associated with various conditions, potentially offering protection against neurodegeneration . This is particularly relevant for conditions like Alzheimer's and Parkinson's disease.

- Applications : The compound could be explored as part of combination therapies aimed at enhancing neuronal resilience against stressors that lead to cell death.

Enzyme Reactivation

This compound has been studied as a potential reactivator for acetylcholinesterase (AChE) inhibited by organophosphates such as sarin and VX nerve agents.

- Synthesis and Evaluation : Research has demonstrated that derivatives of isonicotinamide can effectively reactivate AChE inhibited by organophosphates. In vitro studies indicate that these compounds show superior efficacy compared to traditional reactivators like pralidoxime (2-PAM) .

- Case Study : A specific study evaluated several isonicotinamide derivatives against AChE inhibition and found promising results in reactivating the enzyme, suggesting potential applications in counteracting poisoning from organophosphate agents .

Summary Table of Applications

| Application Area | Mechanism/Effect | Evidence/Case Studies |

|---|---|---|

| Diabetes Management | Prevents β-cell apoptosis; restores insulin levels | Mice studies showing reduced hyperglycemia |

| Neuroprotection | Modulates neuronal survival pathways | Potential benefits in Alzheimer's treatment |

| Enzyme Reactivation | Reactivates inhibited acetylcholinesterase | Superior efficacy compared to traditional agents |

Propriétés

IUPAC Name |

N,3-dihydroxypyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-5-3-7-2-1-4(5)6(10)8-11/h1-3,9,11H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVYHWBRULDYDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669459 | |

| Record name | N,3-Dihydroxypyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89640-77-7 | |

| Record name | N,3-Dihydroxypyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.